2-chloro-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O5S2/c1-30-18-9-11-19(12-10-18)32(28,29)25-14-4-5-16-15-17(8-13-21(16)25)24-31(26,27)22-7-3-2-6-20(22)23/h2-3,6-13,15,24H,4-5,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMGVDTWLSPFSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and enzyme inhibition profiles.
Chemical Structure
The compound features a complex structure that includes a chloro group, sulfonamide moieties, and a tetrahydroquinoline scaffold. Its IUPAC name reflects its intricate arrangement, which contributes to its biological properties.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
-
Inhibition of Carbonic Anhydrase (CA) :
- The compound has shown inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. This inhibition is crucial as CA IX is associated with tumor growth and metastasis.
- The reported IC50 values for CA IX inhibition range from 10.93 to 25.06 nM, demonstrating potent activity against this target .
-
Anti-proliferative Effects :
- The compound exhibits significant anti-proliferative activity against various breast cancer cell lines, notably MDA-MB-231 and MCF-7. In vitro studies have shown IC50 values ranging from 1.52 to 6.31 μM against these cancer cell lines .
- Notably, selectivity indices indicate that some derivatives are significantly more effective against cancer cells compared to normal breast cells (MCF-10A), with selectivity ratios ranging from 5.5 to 17.5 .
- Induction of Apoptosis :
Table 1: Biological Activity Summary
| Activity Type | Cell Line | IC50 (μM) | Selectivity Ratio |
|---|---|---|---|
| Anti-proliferative | MDA-MB-231 | 3.58 | 5.5 |
| Anti-proliferative | MCF-7 | 4.58 | 17.5 |
| Normal Breast Cells | MCF-10A | 19.4 | - |
| CA IX Inhibition | - | 10.93 - 25.06 | - |
Case Studies
Several studies have explored the efficacy of similar compounds within the same chemical class:
- Study on Aryl Thiazolone-Benzenesulfonamides : This research highlighted compounds with similar structural features demonstrating notable anti-cancer properties and CA inhibition . The findings suggest a promising avenue for developing targeted therapies based on structural modifications of sulfonamide derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with sulfonylation of 1,2,3,4-tetrahydroquinolin-6-amine using 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.
- Step 2 : Perform a nucleophilic substitution at the 2-chlorobenzenesulfonamide moiety using coupling agents like EDCI/HOBt in anhydrous DCM or DMF .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and final product via recrystallization (e.g., ethanol/water mixtures).
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Analytical Workflow :
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to verify sulfonamide NH protons (~10–12 ppm) and aromatic/heterocyclic protons .
- X-ray Crystallography : Confirm stereochemistry and hydrogen-bonding networks (e.g., C–H···O interactions in crystal packing) .
- Mass Spectrometry : Use HRMS (ESI or EI) to validate molecular weight and isotopic patterns .
Q. How can researchers assess the compound’s purity and stability under varying storage conditions?
- Protocol :
- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm).
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze by LC-MS to detect hydrolysis or oxidation products .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this sulfonamide derivative in biological assays?
- Approach :
- Analog Synthesis : Modify substituents (e.g., replace 4-methoxy with nitro or halogen groups) to study electronic effects .
- Bioassay Design : Test analogs in enzyme inhibition assays (e.g., carbonic anhydrase) or antimicrobial screens (MIC assays). Correlate activity with logP and steric parameters .
- Data Analysis : Use multivariate regression (e.g., QSAR models) to identify critical pharmacophores .
Q. How can contradictory data in biological activity or physicochemical properties be resolved?
- Troubleshooting Framework :
- Replicate Experiments : Ensure consistency in assay conditions (e.g., buffer pH, temperature).
- Control for Solubility : Pre-dissolve compounds in DMSO (<1% v/v) to avoid aggregation artifacts .
- Cross-Validate Techniques : Compare NMR purity with HPLC data to rule out impurities as confounding factors .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Protocol :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive targets (e.g., CA IX).
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
